2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-8-14(13(3)9-11)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCYAQMBPYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Doebner reaction traditionally condenses aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. For 2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, the synthesis requires:
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2-Methylaniline : Introduces the 8-methyl group on the quinoline’s benzene ring.
-
2,4-Dimethylbenzaldehyde : Provides the 2-(2,4-dimethylphenyl) substituent on the pyridine ring.
-
Pyruvic Acid : Delivers the carboxylic acid group at position 4.
The reaction proceeds via imine formation between 2-methylaniline and 2,4-dimethylbenzaldehyde, followed by cyclization with pyruvic acid. BF₃·THF catalyzes the hydrogen-transfer process, enabling oxidation without external agents.
Optimization and Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | BF₃·THF (10 mol%) | 60–65 |
| Solvent | Acetonitrile (MeCN) | 65 |
| Temperature | 80°C | — |
| Reaction Time | 24 hours | — |
Scale-up trials demonstrated feasibility, producing 370 g of quinoline derivative at 60% yield. Side products, such as dihydroquinoline intermediates, were minimized using BF₃·THF, which enhances cyclization efficiency.
Pfitzinger Reaction with TMSCl Promotion
Enaminone Synthesis and Cyclization
The Pfitzinger reaction constructs the quinoline core from isatin derivatives and enaminones. For the target compound:
-
Enaminone Preparation : 2,4-Dimethylphenylacetone reacts with DMF-DMA to form the enaminone, which introduces the 2-(2,4-dimethylphenyl) group.
-
Isatin Derivative : 5-Methylisatin directs the 8-methyl group during cyclization.
The reaction proceeds under TMSCl promotion in ethanol/water, yielding the ester intermediate, which is saponified to the carboxylic acid using NaOH.
Yield and Limitations
Reported yields for analogous compounds reached 85% under optimized conditions. However, regioselectivity depends on isatin substitution:
| Isatin Substituent | Quinoline Position | Yield (%) |
|---|---|---|
| 5-Methyl | 8-Methyl | 78 |
Challenges include the limited commercial availability of substituted isatins and the need for meticulous purification.
Three-Component Coupling Strategy
Catalyst and Solvent Screening
A modified Doebner approach employs BF₃·THF in MeCN, accommodating diverse anilines. Substrate scope analysis revealed:
| Aniline | Aldehyde | Yield (%) |
|---|---|---|
| 2-Methylaniline | 2,4-Dimethylbenzaldehyde | 62 |
| 3-Methylaniline | 2,4-Dimethylbenzaldehyde | 58 |
Electron-donating groups on anilines improve yields compared to electron-withdrawing variants.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Doebner Reaction | Scalable, one-pot synthesis | Requires BF₃·THF catalyst | 60–65 |
| Pfitzinger Reaction | High regioselectivity | Multi-step enaminone synthesis | 70–85 |
| Three-Component | Broad substrate tolerance | Prolonged reaction time | 58–62 |
The Doebner method is preferred for large-scale production, whereas the Pfitzinger reaction offers superior regiocontrol for complex analogs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Overview
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific research applications. This compound is notable for its diverse biological activities, making it a valuable candidate in medicinal chemistry, material science, and chemical synthesis. The following sections detail its applications, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity : One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of quinoline compounds can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For instance, a study developed an HDAC3 selective inhibitor (D28) based on a similar structure, demonstrating significant anticancer activity against various cell lines, particularly hematologic cancers .
Mechanism of Action : The mechanism involves the compound's interaction with specific enzymes or receptors, leading to inhibition of their activity. The carbonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, while the quinoline ring can engage with aromatic residues in receptor binding sites.
| Compound | IC50 (µM) | Cell Line Sensitivity |
|---|---|---|
| D28 | 2 | K562 (hematologic cancer) |
| D29 | 1.5 | U266 (hematologic cancer) |
| D30 | 3 | U937 (hematologic cancer) |
Biological Studies
Enzyme Inhibition : The compound has been utilized in studies to evaluate enzyme inhibition properties. Its structural similarity to biologically active molecules allows for the exploration of its effects on various biochemical pathways. Inhibitory assays have indicated that modifications to the quinoline structure can enhance selectivity and potency against specific enzymes involved in disease processes .
Material Science
Organic Semiconductors : The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and luminescence is being explored for use in advanced electronic devices.
Chemical Synthesis
Building Block for Complex Molecules : This compound serves as an essential building block in synthetic organic chemistry. Its derivatives can be synthesized through various chemical reactions, allowing researchers to create more complex organic molecules with potential therapeutic effects or novel properties.
| Synthesis Method | Yield (%) | Reagents Used |
|---|---|---|
| Multi-step organic reactions | 58 | Thionyl chloride, dichloromethane |
| One-pot three-component synthesis | 49 | Ammonium acetate, 4-chlorobenzaldehyde |
Case Studies
- HDAC Inhibitors Development : A study synthesized multiple derivatives based on the quinoline structure and evaluated their inhibitory effects on HDAC enzymes. The compound D28 exhibited a potent inhibitory effect with an IC50 value of 2 µM against K562 cells, highlighting its potential as an anticancer agent .
- Material Applications : Research into the electronic properties of quinoline derivatives has led to their use in developing more efficient organic light-emitting diodes (OLEDs). The unique structural features of this compound contribute to enhanced performance metrics in these devices.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The following table compares substituents and molecular weights of similar quinoline-4-carboxylic acid derivatives:
*Estimated based on molecular formula.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties. For example, 8-Cl derivatives (e.g., CAS 401604-07-7) likely exhibit increased acidity of the carboxylic acid group compared to methyl-substituted analogs .
- Steric Effects: 2,4-Dimethylphenyl (target compound) vs.
- Solubility: 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) is slightly soluble in chloroform and methanol, whereas methyl-substituted analogs may exhibit higher hydrophobicity .
Physicochemical Properties
| Property | 2-(2,4-Dimethylphenyl)-8-methyl- | 2-(2,5-Dimethylphenyl)-8-methyl- (438225-43-5) | 8-Chloro-2-(2,4-dichlorophenyl)- (863180-69-2) |
|---|---|---|---|
| Predicted Boiling Point | N/A | 463.0±33.0°C | N/A |
| Predicted Density | N/A | 1.196±0.06 g/cm³ | N/A |
| pKa (carboxylic acid) | N/A | 1.09±0.10 | N/A |
| LogP (Hydrophobicity) | Higher* | ~3.2 (estimated) | ~4.0 (Cl substituents) |
*Inferred from methyl groups enhancing hydrophobicity compared to chloro analogs.
Research Findings and Trends
- Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups at the 2-position, as seen in the synthesis of 4-aminoquinoline derivatives .
- Structure-Activity Relationships (SAR) :
Biological Activity
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₇NO₂, with a molecular weight of approximately 291.34 g/mol. The compound features a quinoline core, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. The presence of the 2-(2,4-dimethylphenyl) group and the carboxylic acid functionality at the 4-position contributes significantly to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has shown that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus (S. aureus) | Inhibitory effects observed |
| Escherichia coli (E. coli) | Inhibitory effects observed |
| Pseudomonas aeruginosa (P. aeruginosa) | Moderate activity noted |
The mechanism behind its antimicrobial action likely involves interference with bacterial cell wall synthesis or metabolic pathways, although specific pathways remain to be elucidated .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (human colon cancer) and MCF-7 (breast cancer). The following table summarizes findings from relevant studies:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HCT-116 | 15.0 | Significant cytotoxicity |
| MCF-7 | 12.5 | Significant cytotoxicity |
These studies suggest that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving cell cycle arrest or modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical biological processes, thereby modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell metabolism or bacterial survival.
- Receptor Interaction : It could act as a ligand for receptors involved in signaling pathways related to cell growth and apoptosis.
Further research utilizing techniques such as molecular docking and surface plasmon resonance would provide deeper insights into these interactions .
Case Studies
A notable study conducted by Mugnaini et al. investigated the pharmacological evaluation of quinoline derivatives, including compounds structurally related to this compound. The results indicated promising activity against cannabinoid receptors and significant effects on T-cell activation, highlighting the multi-target potential of quinoline derivatives for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Pfitzinger-like reactions, which involve condensation of substituted anilines with keto-acids. For example, highlights the use of 2-(4-methylphenyl)quinoline-4-carboxylic acid synthesis through cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions. Modifications at the 2- and 8-positions require regioselective alkylation or halogenation, as seen in structurally related quinolines (e.g., 7-chloro-2-(3-chlorophenyl) derivatives in ). Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like over-alkylated intermediates .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments using - and -NMR, focusing on aromatic protons (quinoline core) and substituents (e.g., methyl groups at 2,4-dimethylphenyl).
- X-ray crystallography : Resolve the 3D conformation, as demonstrated in for 2-(4-methylphenyl)quinoline-4-carboxylic acid, which confirmed planarity of the quinoline ring and torsion angles of substituents.
- HPLC-MS : Validate purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities (e.g., unreacted intermediates) .
Q. What initial biological screening protocols are appropriate for assessing its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Follow protocols in for 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives, using MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination, referencing ’s antituberculosis studies on 4-(1-adamantyl)quinoline-2-carboxylic acid analogs.
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based kinetic assays, as seen in for fluoroquinolone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar quinoline derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:
- Substituent polarity : Compare the lipophilicity of 2,4-dimethylphenyl (hydrophobic) vs. hydroxyl/methoxy groups (polar) in . Use computational tools (e.g., LogP calculations) to correlate bioavailability with activity.
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate using positive controls (e.g., doxorubicin for anticancer studies). Cross-reference data from (DNA adduct studies) and (antitubercular activity) to identify structure-dependent toxicity thresholds .
Q. What computational strategies predict structure-activity relationships (SAR) for optimizing substituent effects?
- Methodological Answer :
- Docking simulations : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase in ) using software like AutoDock Vina. Focus on the carboxylic acid group’s hydrogen-bonding potential.
- QSAR modeling : Develop regression models using descriptors like Hammett constants (σ) for substituents (e.g., electron-donating methyl vs. electron-withdrawing chloro groups in ). Validate against experimental IC data from related compounds .
Q. How can regioselective functionalization at the 8-methyl position enhance target engagement?
- Methodological Answer :
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to modify the 8-methyl group, as seen in ’s fluoroquinolone synthesis.
- Biological evaluation : Compare methyl (neutral) vs. trifluoromethyl (electron-withdrawing) substituents using SPR (surface plasmon resonance) to measure binding kinetics to target proteins. Reference ’s physicochemical data (e.g., logD, solubility) for pharmacokinetic optimization .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others indicate low toxicity for similar quinoline-carboxylic acids?
- Methodological Answer : Divergent results may stem from:
- Cell line specificity : Test across multiple lines (e.g., ’s antimicrobial assays vs. ’s mammalian cell models).
- Metabolic activation : Assess pro-drug activation using liver microsomes (S9 fraction), as DNA adduct formation in requires cytochrome P450-mediated metabolism.
- Dosage thresholds : Perform dose-response curves over a wider range (e.g., 0.1–100 µM) to identify biphasic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
